2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole
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Overview
Description
2-[(3-CHLOROPHENYL)METHYL]-5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazole ring, which is known for its stability and ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CHLOROPHENYL)METHYL]-5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE typically involves the reaction of appropriate substituted benzyl halides with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining stringent control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[(3-CHLOROPHENYL)METHYL]-5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
2-[(3-CHLOROPHENYL)METHYL]-5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism by which 2-[(3-CHLOROPHENYL)METHYL]-5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE exerts its effects is primarily through its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE
- 2-[(3-BROMOPHENYL)METHYL]-5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE
- 2-[(3-CHLOROPHENYL)METHYL]-5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAZOLE
Uniqueness
The uniqueness of 2-[(3-CHLOROPHENYL)METHYL]-5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chloro and methoxy groups can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C15H13ClN4O |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-(3-methoxyphenyl)tetrazole |
InChI |
InChI=1S/C15H13ClN4O/c1-21-14-7-3-5-12(9-14)15-17-19-20(18-15)10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 |
InChI Key |
PXFAQHVBWJTLIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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